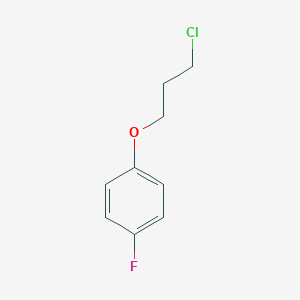

1-(3-Chloropropoxy)-4-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFWYMMOMUTKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169136 | |

| Record name | 1-(3-Chloropropoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-42-3 | |

| Record name | 1-(3-Chloropropoxy)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1716-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloropropoxy)-4-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chloropropoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloropropoxy)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Chloropropoxy)-4-fluorobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropoxy)-4-fluorobenzene is a fluorinated aromatic ether that serves as a key intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive chloropropyl chain and a fluorinated phenyl ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final compounds. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its primary application as an alkylating agent.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₀ClFO | [1][2][3] |

| Molecular Weight | 188.63 g/mol | [1][2][3] |

| CAS Number | 1716-42-3 | [1][2] |

| Appearance | Clear yellowish to orange liquid | |

| Boiling Point | 118-120 °C at 10 mmHg | |

| Synonyms | 3-(4-Fluorophenoxy)propyl chloride, 3-Chloropropyl 4-fluorophenyl ether | [2] |

Synthesis and Reactions

Synthetic Pathway

This compound is typically synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of 4-fluorophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 1,3-dihalopropane, such as 1-bromo-3-chloropropane. The general reaction scheme is depicted below.

Caption: Williamson Ether Synthesis of the target compound.

Role as an Alkylating Agent

The primary utility of this compound in drug development and organic synthesis is as an alkylating agent.[4] The terminal chlorine on the propoxy chain is a good leaving group, allowing the molecule to introduce the 3-(4-fluorophenoxy)propyl moiety to various nucleophiles, such as amines, thiols, and carbanions. This versatility makes it a crucial reagent for constructing more elaborate molecular architectures.

Experimental Protocols

The following is a representative experimental protocol for the use of this compound in an N-alkylation reaction, a common step in the synthesis of pharmaceutical intermediates. This protocol is adapted from procedures for similar alkylating agents.[5][6]

Objective: To synthesize an N-alkylated product using this compound.

Materials:

-

A nucleophilic substrate (e.g., a primary or secondary amine-containing compound)

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI) (optional, as a catalyst)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine substrate (1.0 equivalent) in anhydrous DMF.

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. If desired, add a catalytic amount of potassium iodide (0.1 equivalents).

-

Addition of Alkylating Agent: Add this compound (1.1-1.2 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the DMF by distillation under reduced pressure.

-

To the residue, add dichloromethane and water.

-

Separate the organic phase.

-

-

Extraction and Purification:

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by standard techniques such as column chromatography or crystallization.

-

References

1-(3-Chloropropoxy)-4-fluorobenzene physical properties (boiling point, density)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a focused overview of the key physical properties of 1-(3-Chloropropoxy)-4-fluorobenzene, a compound of interest in various research and development applications. The data presented is intended to support laboratory and developmental work by providing essential physical constants.

Data Presentation: Physical Properties

The following table summarizes the primary physical properties of this compound.

| Property | Value | Notes |

| Boiling Point | 118-120 °C | at 10 mmHg[1] |

| Density | ~1.2 g/cm³ | [1] |

| Molecular Formula | C₉H₁₀ClFO | [1][2][3][4][5][6] |

| Molecular Weight | 188.63 g/mol | [1][2][3][4][5][6] |

| CAS Number | 1716-42-3 | [1][2][3][4][6] |

| Appearance | Clear yellowish to orange liquid | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point and density of this compound are not provided in the cited reference materials. Typically, the boiling point of a substance at reduced pressure is determined using vacuum distillation apparatus, and the temperature and pressure are recorded. Density is commonly measured using a pycnometer or a digital density meter at a specified temperature. For precise and reproducible results, standardized methods such as those outlined by ASTM or ISO are generally followed.

Logical Relationship of Physical Properties

The following diagram illustrates the direct association of the key physical properties with the chemical compound.

Caption: Relationship between this compound and its physical properties.

References

Spectroscopic Profile of 1-(3-Chloropropoxy)-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the compound 1-(3-Chloropropoxy)-4-fluorobenzene (CAS No. 1716-42-3). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Furthermore, standardized experimental protocols for the acquisition of such spectra from a liquid sample are provided to aid in method development and data verification.

Predicted Spectral Data

The following spectral data have been predicted using computational models. It is important to note that while these predictions are based on established algorithms, experimental verification is recommended for confirmation.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.95 - 7.05 | m | 2H | Ar-H (ortho to F) |

| 6.80 - 6.90 | m | 2H | Ar-H (ortho to O) |

| 4.05 | t | 2H | O-CH₂ -CH₂-CH₂-Cl |

| 3.75 | t | 2H | O-CH₂-CH₂-CH₂ -Cl |

| 2.20 | p | 2H | O-CH₂-CH₂ -CH₂-Cl |

Key: t = triplet, p = pentet, m = multiplet

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 159.0 (d, J ≈ 240 Hz) | C -F |

| 155.0 | C -O |

| 116.0 (d, J ≈ 23 Hz) | C H (ortho to F) |

| 115.5 (d, J ≈ 8 Hz) | C H (ortho to O) |

| 66.0 | O-C H₂-CH₂-CH₂-Cl |

| 41.5 | O-CH₂-CH₂-C H₂-Cl |

| 32.0 | O-CH₂-C H₂-CH₂-Cl |

Key: d = doublet

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch |

| 1500 - 1600 | Strong | Aromatic C=C Stretch |

| 1220 - 1260 | Strong | Aryl-O Stretch, C-F Stretch |

| 1090 - 1120 | Strong | C-O Stretch |

| 650 - 750 | Strong | C-Cl Stretch |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 188/190 | 30 | [M]⁺ (Molecular Ion, showing ³⁵Cl/³⁷Cl isotope pattern) |

| 152 | 100 | [M - HCl]⁺ |

| 112 | 80 | [C₆H₅FO]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube. This removes any particulate matter that could affect the spectral quality.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument-specific gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay). For ¹³C NMR, a larger number of scans will be required due to its lower natural abundance.

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film) :

-

Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Ensure there are no air bubbles trapped in the film.

-

-

Instrument Setup and Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS) with Electron Ionization (EI)

-

Sample Introduction :

-

For a volatile liquid, a direct insertion probe or a gas chromatography (GC) inlet can be used.

-

If using a GC inlet, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the GC, where the compound is separated from the solvent and introduced into the mass spectrometer's ion source.

-

-

Ionization and Mass Analysis :

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.[1][2]

-

The resulting positive ions are accelerated out of the ion source and into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing :

-

The separated ions are detected, and their abundance is recorded.

-

The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic data acquisition and analysis.

References

An In-depth Technical Guide on the Solubility of 1-(3-Chloropropoxy)-4-fluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Chloropropoxy)-4-fluorobenzene, a key intermediate in various synthetic applications. Understanding its solubility is crucial for process optimization, formulation development, and ensuring reaction efficiency. This document outlines standard experimental protocols for determining solubility and provides a framework for recording and interpreting solubility data.

Introduction to this compound

This compound (CAS No. 1716-42-3) is a halogenated aromatic ether with the molecular formula C₉H₁₀ClFO.[1][2][3][4] Its chemical structure, featuring a polar ether linkage and halogen substituents, suggests a nuanced solubility profile across a range of organic solvents. Accurate solubility data is essential for its effective use in pharmaceutical synthesis and other chemical processes.

Physical Properties:

-

Appearance: Typically a clear yellowish to orange liquid[5]

-

Boiling Point: Approximately 118-120 °C at 10 mmHg[5]

-

Density: Approximately 1.2 g/cm³[5]

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Various Organic Solvents at Ambient Temperature (25 °C)

| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Observations |

| Alcohols | Methanol | 5.1 | Data to be determined | |

| Ethanol | 4.3 | Data to be determined | ||

| Isopropanol | 3.9 | Data to be determined | ||

| Esters | Ethyl Acetate | 4.4 | Data to be determined | |

| Ketones | Acetone | 5.1 | Data to be determined | |

| 2-Butanone (MEK) | 4.7 | Data to be determined | ||

| Ethers | Diethyl Ether | 2.8 | Data to be determined | |

| Tetrahydrofuran (THF) | 4.0 | Data to be determined | ||

| Hydrocarbons | n-Heptane | 0.1 | Data to be determined | |

| Toluene | 2.4 | Data to be determined | ||

| Chlorinated | Dichloromethane | 3.1 | Data to be determined | |

| Chloroform | 4.1 | Data to be determined | ||

| Amides | Dimethylformamide (DMF) | 6.4 | Data to be determined | |

| Other | Acetonitrile | 5.8 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This method is a standard approach for generating reliable and reproducible solubility data.

3.1. Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The system should be under continuous agitation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation:

-

Place the evaporation dishes in a drying oven at a temperature below the boiling point of the solvent and the solute, or in a vacuum desiccator, until all the solvent has evaporated and a constant weight of the solute is achieved.

-

-

Data Calculation:

-

Weigh the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

Express the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of aliquot taken (mL)) * 100

-

3.3. Considerations and Best Practices

-

Ensure the temperature is precisely controlled throughout the experiment as solubility is temperature-dependent.

-

Use appropriate personal protective equipment (PPE), such as gloves and safety goggles, and work in a well-ventilated area.[5]

-

Perform each measurement in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical workflow for the experimental determination of solubility.

Predictive Models for Solubility

In the absence of experimental data, thermodynamic models and machine learning approaches can provide estimations of solubility.[6][7][8] Models such as UNIFAC and COSMO-RS can be employed for rapid screening of potential solvents, although experimental verification is recommended for critical applications.[9] These predictive tools are particularly useful in the early stages of process development to narrow down the selection of candidate solvents.[9][10]

References

- 1. scbt.com [scbt.com]

- 2. This compound(1716-42-3) 1H NMR [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound(1716-42-3) 13C NMR spectrum [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 8. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability Profile of 1-(3-Chloropropoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropoxy)-4-fluorobenzene is a substituted aromatic ether that serves as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its chemical structure, featuring a fluorinated benzene ring, an ether linkage, and a reactive chloropropyl side chain, imparts a unique combination of stability and reactivity. The presence of the fluorine atom enhances metabolic and thermal stability, a desirable trait in drug design, while the terminal chlorine on the propyl chain provides a key site for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.

This technical guide provides a comprehensive overview of the reactivity and stability profile of this compound. It includes a summary of its physical and chemical properties, a detailed analysis of its reactivity, a discussion of its stability under various conditions, and detailed experimental protocols for its synthesis and a representative reaction.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 1716-42-3 | [1] |

| Molecular Formula | C₉H₁₀ClFO | [1] |

| Molecular Weight | 188.63 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 118-120 °C at 10 mmHg | [2] |

| Density | ~1.2 g/cm³ | [2] |

| Flash Point | ~114.5 °C | [2] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in common organic solvents such as acetone and diethyl ether. | [3] |

Reactivity Profile

The reactivity of this compound is primarily dictated by two key structural features: the fluorinated aromatic ring and the 3-chloropropoxy side chain.

Reactivity of the Aromatic Ring

The 4-fluorophenyl group is generally stable and unreactive towards many common reagents. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical inertness of the aromatic ring. The fluorine atom is a weak deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is an ortho-, para-director. Given the para-substitution, any further electrophilic substitution would be directed to the ortho positions relative to the fluorine atom. Nucleophilic aromatic substitution on the fluorobenzene ring is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this molecule.

Reactivity of the 3-Chloropropoxy Side Chain

The primary site of reactivity in this compound is the terminal chlorine atom on the propyl chain. This primary alkyl chloride is susceptible to nucleophilic substitution reactions (Sₙ2), making it a valuable synthon for introducing a variety of functional groups.

Common nucleophilic substitution reactions include:

-

Reaction with Amines: Forms the corresponding secondary or tertiary amines, a common step in the synthesis of many pharmaceutical compounds.

-

Reaction with Azides: Yields the corresponding alkyl azide, which can be further transformed, for example, into an amine via reduction or used in click chemistry.

-

Reaction with Cyanide: Produces the corresponding nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Reaction with Alkoxides or Phenoxides: Leads to the formation of a new ether linkage.

The general workflow for a nucleophilic substitution reaction at the chloropropyl chain is illustrated below.

Caption: General scheme of a nucleophilic substitution reaction.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability

The presence of the fluorinated aromatic ring contributes to the enhanced thermal stability of the molecule. Fluorinated aromatic compounds often exhibit higher decomposition temperatures compared to their non-fluorinated analogs. The molecule is generally stable at room temperature in closed containers under normal storage and handling conditions[2].

Hydrolytic Stability

The ether linkage in this compound is generally resistant to hydrolysis under neutral and basic conditions. Cleavage of the ether bond typically requires strong acidic conditions and high temperatures. The chloropropyl group can undergo slow hydrolysis to the corresponding alcohol, particularly at elevated temperatures and non-neutral pH. The rate of hydrolysis is expected to be pH-dependent, with faster rates at neutral to slightly alkaline pH where nucleophilic attack by water or hydroxide is more favorable.

Photostability

A potential degradation pathway could involve homolytic cleavage of the C-Cl bond followed by further reactions.

Caption: A possible initial step in the photodegradation process.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-fluorophenol and 1-bromo-3-chloropropane.

Materials:

-

4-Fluorophenol

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add 1-bromo-3-chloropropane (1.2 eq) to the flask.

-

Reaction: Heat the mixture to reflux (around 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction's progress by TLC, checking for the disappearance of 4-fluorophenol.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether. Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted phenol), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Caption: Step-by-step workflow for the synthesis.

Nucleophilic Substitution with Sodium Azide

This protocol outlines a representative nucleophilic substitution reaction to synthesize 1-(3-Azidopropoxy)-4-fluorobenzene.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 1-(3-Azidopropoxy)-4-fluorobenzene can be purified by column chromatography on silica gel if necessary.

GC-MS Analysis Protocol

This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined reactivity and stability profile. Its stability, enhanced by the presence of a fluorine atom on the aromatic ring, makes it a robust building block for complex syntheses. The primary mode of reactivity is through nucleophilic substitution at the terminal chlorine of the propyl side chain, allowing for the introduction of a wide array of functional groups. A thorough understanding of its properties, reactivity, and stability, as outlined in this guide, is crucial for its effective and safe use in research and development.

References

A Comprehensive Technical Guide to 1-(3-Chloropropoxy)-4-fluorobenzene: A Key Intermediate in Antifungal Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Chloropropoxy)-4-fluorobenzene, a crucial chemical intermediate in the synthesis of various pharmaceutical compounds, particularly azole antifungal agents. This document details its chemical identity, physicochemical properties, synthesis, and its significant role in the development of potent therapeutic agents.

Chemical Identity and Synonyms

This compound is an aromatic ether that serves as a versatile building block in organic synthesis. Its structure features a 4-fluorophenyl group linked to a 3-chloropropyl chain via an ether bond. This unique combination of a reactive chloropropyl group and a fluorinated aromatic ring makes it a valuable precursor in the construction of complex molecules.

A comprehensive list of its synonyms and identifiers is provided in the table below for clear identification and cross-referencing in scientific literature and chemical databases.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Chloropropyl 4-fluorophenyl ether, 1-(3-chloropropoxy)-4-fluoro-benzene, 3-(4-Fluorophenoxy)propyl Chloride, 1-(4-Fluorophenoxy)-3-chloropropane, 4-Fluorophenoxypropyl chloride |

| CAS Number | 1716-42-3[1][2] |

| Molecular Formula | C₉H₁₀ClFO[1][2] |

| Molecular Weight | 188.63 g/mol [1][2] |

| InChI | InChI=1S/C9H10ClFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |

| SMILES | C1(OCCCCl)=CC=C(F)C=C1 |

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| Appearance | Clear yellowish to orange liquid | |

| Boiling Point | 118-120 °C at 10 mmHg | |

| Flash Point | ~114.5 °C | |

| Density | ~1.2 g/cm³ | |

| Purity | Commonly supplied at ≥95% |

Spectroscopic data is critical for the identification and characterization of the compound. 1H and 13C Nuclear Magnetic Resonance (NMR) are standard techniques for confirming its structure.

-

¹H NMR and ¹³C NMR data are available in public databases, providing characteristic shifts for the aromatic and aliphatic protons and carbons, respectively.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-fluorophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane.

The general workflow for this synthesis is outlined in the diagram below:

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

-

4-Fluorophenol

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Dichloromethane (or other suitable extraction solvent)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Alkyl Halide: To the stirring suspension, add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in a suitable organic solvent like dichloromethane and wash with deionized water in a separatory funnel to remove any remaining inorganic salts.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound as a clear liquid.

Role in Drug Development: Synthesis of Azole Antifungal Agents

This compound is a key intermediate in the synthesis of several medically important azole antifungal drugs, such as Itraconazole and Posaconazole . These drugs are widely used to treat a variety of fungal infections. The 3-chloropropyl group of the intermediate allows for the facile introduction of the azole-containing side chain, a critical pharmacophore for this class of drugs.

The general synthetic strategy involves the reaction of this compound with a suitable heterocyclic amine, typically a piperazine derivative, to form a more complex intermediate. This intermediate then undergoes further chemical transformations to yield the final active pharmaceutical ingredient (API).

Mechanism of Action of Azole Antifungals: Inhibition of Ergosterol Biosynthesis

Azole antifungals, synthesized using intermediates like this compound, exert their therapeutic effect by disrupting the fungal cell membrane. Specifically, they inhibit the enzyme lanosterol 14-alpha-demethylase , a key enzyme in the biosynthesis of ergosterol .[1][3][4][5][6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[1][3][4][8][9]

The inhibition of lanosterol 14-alpha-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and replication.

The signaling pathway illustrating this mechanism of action is depicted below:

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is recommended to work in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant value in the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an essential building block for the synthesis of complex therapeutic agents, most notably the azole class of antifungal drugs. A thorough understanding of its synthesis, properties, and applications is crucial for researchers and scientists engaged in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Antifungal - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Synthesis Pathway of 1-(3-Chloropropoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthesis pathway for 1-(3-Chloropropoxy)-4-fluorobenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data to support research and development activities.

Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the synthesis proceeds in two key stages:

-

Deprotonation of 4-Fluorophenol: 4-Fluorophenol, a weakly acidic compound, is treated with a strong base to form the more nucleophilic 4-fluorophenoxide ion.

-

Nucleophilic Attack: The newly formed 4-fluorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromo-3-chloropropane. This results in the displacement of the bromide ion and the formation of the desired ether linkage, yielding this compound.

The reaction's success is predicated on the S(_N)2 mechanism, which favors a primary alkyl halide like 1-bromo-3-chloropropane to minimize competing elimination reactions.[1]

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Fluorophenol | C₆H₅FO | 112.10 |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 |

| Acetone | C₃H₆O | 58.08 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

2.2. Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.2 g (0.1 mol) of 4-fluorophenol in 100 mL of acetone.

-

Base Addition: To the stirred solution, add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-fluorophenoxide salt.

-

Alkylation: Slowly add 15.7 g (0.1 mol) of 1-bromo-3-chloropropane to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: The residue is dissolved in 100 mL of dichloromethane and transferred to a separatory funnel. The organic layer is washed successively with 50 mL of 5% aqueous sodium hydroxide solution and 50 mL of water.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

Purification: The crude product is purified by vacuum distillation to obtain the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 185 |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 143.3[2] |

| This compound | C₉H₁₀ClFO | 188.63[3][4][5] | Not specified in search results |

Yield: While a specific yield for this exact protocol was not found in the searched literature, Williamson ether syntheses typically provide yields in the range of 50-95%.

Spectroscopic Data (Expected):

-

¹H NMR (CDCl₃):

-

Aromatic protons (AA'BB' system): ~6.8-7.0 ppm

-

-OCH₂- triplet: ~4.1 ppm

-

-CH₂Cl triplet: ~3.7 ppm

-

-CH₂- quintet: ~2.2 ppm

-

-

¹³C NMR (CDCl₃):

-

Aromatic carbons: ~115-160 ppm (with C-F coupling)

-

-OCH₂-: ~65 ppm

-

-CH₂Cl: ~41 ppm

-

-CH₂-: ~32 ppm

-

Mandatory Visualizations

4.1. Synthesis Pathway Diagram

Caption: Williamson ether synthesis of this compound.

4.2. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

Methodological & Application

Application Notes: 1-(3-Chloropropoxy)-4-fluorobenzene in the Synthesis of Butyrophenone Antipsychotics

Introduction

1-(3-Chloropropoxy)-4-fluorobenzene is a key building block in medicinal chemistry, particularly in the synthesis of butyrophenone antipsychotics. This class of drugs, which includes the well-known neuroleptic haloperidol, primarily acts by antagonizing dopamine D2 receptors in the brain. The structural motif of a 4-fluorophenyl group connected via a three-carbon propyl chain to a basic nitrogen-containing heterocycle is crucial for their pharmacological activity. This compound provides the essential 4-fluorophenylpropoxy moiety for the synthesis of these compounds.

Application: Synthesis of Haloperidol Analogs

A primary application of this compound is in the synthesis of haloperidol and its analogs. The synthesis involves the N-alkylation of a suitable piperidine derivative, such as 4-(4-chlorophenyl)-4-hydroxypiperidine, with the building block. This reaction introduces the 3-(4-fluorophenoxy)propyl group onto the piperidine nitrogen, forming the core structure of the butyrophenone antipsychotics.

Pharmacological Data

The butyrophenone antipsychotics synthesized using this building block are potent antagonists of the dopamine D2 receptor. The affinity of these compounds for the D2 receptor is a key determinant of their antipsychotic efficacy. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Compound | Receptor | Ki (nM) |

| Haloperidol | Dopamine D2 | 0.66 - 2.84[1] |

Experimental Protocols

Protocol 1: Synthesis of 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one (Haloperidol)

This protocol describes the synthesis of haloperidol via the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a precursor derived from this compound.

Materials:

-

4-(4-Chlorophenyl)-4-hydroxypiperidine

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure haloperidol.

Protocol 2: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

Radioligand (e.g., [³H]-Spiperone)

-

Unlabeled competitor (e.g., Haloperidol for non-specific binding)

-

Test compound

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl₂)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and the unlabeled competitor in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the radioligand at a concentration close to its Kd, and either the test compound, the unlabeled competitor (for non-specific binding), or buffer alone (for total binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Caption: Synthetic scheme for Haloperidol.

Caption: Dopamine D2 receptor binding assay workflow.

Caption: Dopamine D2 receptor signaling pathway.

References

Application Notes and Protocols: 1-(3-Chloropropoxy)-4-fluorobenzene as a Linker in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic selection of a linker molecule is paramount in the design of targeted therapeutics, directly influencing the stability, efficacy, and pharmacokinetic profile of the drug conjugate. 1-(3-Chloropropoxy)-4-fluorobenzene represents a versatile chemical scaffold that can be employed as a linker in various drug design paradigms, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the potential applications, synthetic protocols, and conceptual signaling pathways related to the use of this aryl-propyl-halide linker. While this specific linker is not yet prominently featured in approved drugs, these notes offer a forward-looking guide based on established principles of medicinal chemistry and targeted drug delivery.

Introduction to Linker Technology in Drug Design

Linkers are critical components in the architecture of targeted therapies, bridging a targeting moiety (e.g., an antibody or a small molecule ligand) to a therapeutic payload (e.g., a cytotoxic agent or a protein degrader). The ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload delivery at the site of action. The chemical properties of the linker, such as its length, flexibility, and cleavability, are key determinants of the overall performance of the conjugate.

Structural Features of this compound:

-

Aryl Group (4-Fluorophenyl): The fluorinated phenyl ring provides a degree of hydrophobicity and can engage in aromatic interactions. The fluorine atom can modulate electronic properties and potentially improve metabolic stability.

-

Propoxy Chain: The three-carbon alkyl chain offers a defined spatial separation between the conjugated molecules, which can be crucial for optimal binding and biological activity.

-

Terminal Chloride: The primary chloride serves as a reactive handle for nucleophilic substitution, enabling covalent attachment to a targeting moiety, a payload, or another part of the linker system.

Hypothetical Application in Drug Design: A PROTAC Case Study

For illustrative purposes, we will consider the hypothetical design of a PROTAC targeting a hypothetical protein kinase "X" for degradation. In this scenario, the this compound moiety can serve as a component of the linker connecting a ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL) and a "warhead" that binds to the target protein kinase X.

Conceptual Signaling Pathway

Many cancers exhibit aberrant signaling through pathways like the MAPK/ERK pathway. A hypothetical therapeutic strategy could involve the targeted degradation of a key kinase in this pathway.

Data Presentation (Illustrative)

The following table presents hypothetical data for a series of PROTACs utilizing linkers derived from or similar to this compound. This data is for illustrative purposes only and is intended to demonstrate the type of quantitative analysis that would be performed.

| Compound ID | Linker Moiety | Target Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) | Ternary Complex Formation (α) | DC50 (nM) | Dmax (%) |

| PROTAC-001 | 4-Fluorophenoxypropyl | 50 | 150 | 5 | 25 | 95 |

| PROTAC-002 | 4-Chlorophenoxypropyl | 55 | 145 | 4.5 | 35 | 92 |

| PROTAC-003 | Phenoxypropyl | 60 | 160 | 4 | 50 | 90 |

| PROTAC-004 | 4-Fluorophenoxyethyl | 45 | 155 | 3 | 100 | 85 |

| PROTAC-005 | 4-Fluorophenoxybutyl | 65 | 140 | 5.5 | 20 | 98 |

Note: Kd = Dissociation constant; α = Cooperativity factor; DC50 = Concentration for 50% degradation; Dmax = Maximum degradation.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a hypothetical drug conjugate using a linker derived from this compound.

Synthesis of a Linker-Payload Intermediate

This protocol describes the synthesis of an intermediate where the linker is attached to a hypothetical payload (a kinase inhibitor warhead).

Workflow for Synthesis of Linker-Payload Intermediate:

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Triphenylphosphine (PPh3)

-

Payload with a carboxylic acid functional group (Payload-COOH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of 1-(3-azidopropoxy)-4-fluorobenzene: Dissolve this compound (1.0 eq) and sodium azide (1.5 eq) in DMF. Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature, add water, and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the azide intermediate.

-

Synthesis of 1-(3-aminopropoxy)-4-fluorobenzene: Dissolve the azide intermediate (1.0 eq) in a mixture of THF and water. Add triphenylphosphine (1.2 eq) and stir at room temperature for 8 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the amine linker.

-

Coupling to Payload: Dissolve the Payload-COOH (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM. Stir the mixture at 0°C for 30 minutes. Add a solution of the amine linker (1.1 eq) and DIPEA (2.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction by LC-MS. After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify by flash chromatography to obtain the final linker-payload intermediate.

Western Blot Protocol for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cancer cell line expressing the target protein kinase X

-

PROTAC compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a western blot imaging system.

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion

This compound provides a foundational structure for the development of linkers in targeted drug design. Its chemical properties allow for versatile synthetic modifications and its incorporation into complex drug conjugates. The illustrative examples provided herein offer a conceptual framework for researchers to explore the potential of this and similar linkers in the creation of novel therapeutics. Further research and empirical data are necessary to fully elucidate the structure-activity relationships and optimize the in vivo performance of drugs containing this linker moiety.

Application Notes and Protocols for the Williamson Ether Synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(3-chloropropoxy)-4-fluorobenzene, a key intermediate in pharmaceutical and materials science research. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 reaction between an alkoxide and an organohalide.[1] In this protocol, 4-fluorophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-3-chloropropane. This reaction is highly efficient for the formation of the desired aryl ether, this compound. The presence of the fluorine atom and the reactive chloropropyl chain makes this molecule a versatile building block for further chemical modifications.[2]

Reaction Scheme

The overall reaction is as follows:

4-Fluorophenol + 1-Bromo-3-chloropropane --(Base, Solvent)--> this compound

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 185 | 1.189 | 371-41-5 |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 143-145 | 1.59 | 109-70-6 |

| Potassium Carbonate | K₂CO₃ | 138.21 | Decomposes | 2.43 | 584-08-7 |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 0.786 | 75-05-8 |

| This compound | C₉H₁₀ClFO | 188.63 | 118-120 @ 10 mmHg[3] | ~1.2[3] | 1716-42-3[4] |

Experimental Protocol

This protocol outlines the synthesis of this compound from 4-fluorophenol and 1-bromo-3-chloropropane.

Materials:

-

4-Fluorophenol

-

1-Bromo-3-chloropropane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10-15 mL per gram of 4-fluorophenol).

-

-

Addition of Alkyl Halide:

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromo-3-chloropropane (1.2 eq) to the mixture.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the 4-fluorophenol is consumed.

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of diethyl ether.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile and diethyl ether.

-

Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to afford the pure this compound as a clear yellowish to orange liquid.[3]

-

Expected Yield: 75-85%

Characterization:

The structure and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Alkylation Reactions with 1-(3-Chloropropoxy)-4-fluorobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropoxy)-4-fluorobenzene is a versatile bifunctional reagent utilized in organic synthesis, particularly in the construction of various drug candidates and pharmacologically active molecules. Its structure incorporates a reactive primary alkyl chloride for nucleophilic substitution and a fluorinated phenyl ether moiety. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound, making this reagent a valuable building block in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the alkylation of various nucleophiles, including phenols, heterocyclic amines, and thiols, using this compound. The primary reaction mechanism is the Williamson ether synthesis or analogous N- and S-alkylation reactions, which proceed via an SN2 pathway.

Core Reaction: Williamson Ether Synthesis and Analogous Alkylations

The fundamental reaction involves the nucleophilic attack of a deprotonated phenol (phenoxide), amine, or thiol (thiolate) on the electrophilic carbon of the chloropropyl chain of this compound. This results in the formation of a new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bond, respectively, with the displacement of the chloride leaving group.

A general schematic for this transformation is presented below:

Figure 1: General workflow for the alkylation of nucleophiles with this compound.

Applications in the Synthesis of Bioactive Molecules

The 3-(4-fluorophenoxy)propyl moiety introduced by this reagent is a common structural motif in a variety of biologically active compounds, including antidepressants, antipsychotics, and other CNS-acting agents. The linkage to various cyclic amines, such as piperidine and piperazine, as well as substituted phenols, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the alkylation of representative nucleophiles with this compound. The quantitative data for these reactions are summarized in the subsequent tables for ease of comparison.

Protocol 1: O-Alkylation of Substituted Phenols

This protocol details the Williamson ether synthesis between a substituted phenol and this compound.

Materials:

-

Substituted Phenol (e.g., 4-nitrophenol, 2-methoxyphenol)

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Iodide (KI) (catalytic amount)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Table 1: O-Alkylation of Substituted Phenols

| Entry | Nucleophile (Phenol) | Molar Ratio (Phenol:Alkylating Agent:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Nitrophenol | 1 : 1.2 : 2 | DMF | 85 | 5 | 88 |

| 2 | 2-Methoxyphenol | 1 : 1.2 : 2 | DMF | 85 | 6 | 85 |

| 3 | 4-Fluorophenol | 1 : 1.2 : 2 | DMF | 90 | 4 | 92 |

| 4 | 8-Hydroxyquinoline | 1 : 1.1 : 1.5 | Acetonitrile | Reflux | 12 | 85 |

Protocol 2: N-Alkylation of Heterocyclic Amines

This protocol describes the N-alkylation of a secondary heterocyclic amine with this compound.

Materials:

-

Heterocyclic Amine (e.g., 4-phenylpiperidine, piperazine)

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Iodide (KI) (catalytic amount)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the heterocyclic amine (1.0 eq) in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide to the solution.

-

Add this compound (1.1 eq) and reflux the mixture for 12-18 hours, monitoring by TLC.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify by column chromatography on silica gel (e.g., dichloromethane/methanol gradient).

Table 2: N-Alkylation of Heterocyclic Amines

| Entry | Nucleophile (Amine) | Molar Ratio (Amine:Alkylating Agent:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Phenylpiperidine | 1 : 1.1 : 2.5 | Acetonitrile | Reflux | 16 | 82 |

| 2 | Piperazine | 1 : 2.2 : 5 | Acetonitrile | Reflux | 24 | 75 (di-alkylated) |

| 3 | Morpholine | 1 : 1.1 : 2.5 | Acetonitrile | Reflux | 14 | 89 |

Protocol 3: S-Alkylation of Thiols

This protocol outlines the S-alkylation of a thiol with this compound.

Materials:

-

Thiol (e.g., Thiophenol)

-

This compound

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated Ammonium Chloride solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Carefully add sodium hydride (1.2 eq) to the THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the thiol (1.0 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.

-

Add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography (e.g., hexane/ethyl acetate gradient).

Table 3: S-Alkylation of Thiols

| Entry | Nucleophile (Thiol) | Molar Ratio (Thiol:Alkylating Agent:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | 1 : 1.1 : 1.2 | THF | RT | 10 | 91 |

| 2 | 4-Methylthiophenol | 1 : 1.1 : 1.2 | THF | RT | 10 | 93 |

| 3 | Benzyl Mercaptan | 1 : 1.1 : 1.2 | THF | RT | 8 | 87 |

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the alkylation reactions described above.

Figure 2: A generalized experimental workflow for alkylation reactions.

Conclusion

This compound is a highly effective reagent for the introduction of the 3-(4-fluorophenoxy)propyl group onto a diverse range of nucleophiles. The alkylation reactions generally proceed in good to excellent yields under standard SN2 conditions. The provided protocols offer robust starting points for the synthesis of a wide array of derivatives for applications in pharmaceutical and materials research. Optimization of reaction conditions, such as base, solvent, and temperature, may be necessary for specific substrates to achieve maximum yields.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 1-(3-Chloropropoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropoxy)-4-fluorobenzene is a versatile bifunctional reagent increasingly utilized in the synthesis of novel heterocyclic compounds, particularly in the field of drug discovery and development. Its structure, featuring a reactive chloropropyl chain and a fluorinated phenyl ether moiety, allows for the strategic introduction of a 3-(4-fluorophenoxy)propyl group onto various heterocyclic scaffolds. This moiety is a common pharmacophore found in a range of biologically active molecules, including antipsychotic and antidepressant agents.

These application notes provide detailed protocols for the N-alkylation of common nitrogen-containing heterocycles such as piperidine, piperazine, and 1,2,4-triazole using this compound. The methodologies are based on established synthetic strategies for N-alkylation of heterocycles with alkyl halides.

General Reaction Scheme

The fundamental reaction involves the nucleophilic substitution of the chlorine atom in this compound by a nitrogen atom of a heterocyclic compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction and to deprotonate the heterocycle, thereby increasing its nucleophilicity.

DOT Script for General Reaction Scheme:

Caption: General reaction scheme for N-alkylation.

Application 1: Synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperidine

Piperidine derivatives are common structural motifs in many pharmaceuticals. The following protocol describes the synthesis of 1-[3-(4-fluorophenoxy)propyl]piperidine, a potential intermediate for various CNS-active compounds.

Experimental Protocol

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution